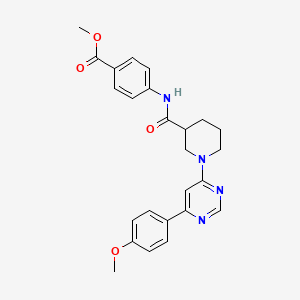

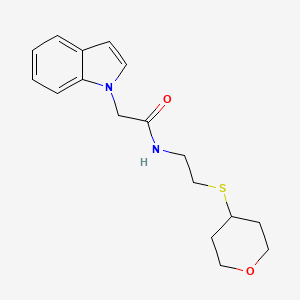

![molecular formula C20H18ClN5O2S B2650746 7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904584-06-1](/img/structure/B2650746.png)

7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-chloro-N-cyclopropyl-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a complex organic molecule. It contains several functional groups, including an amine, a sulfonyl group, and a triazoloquinazolin ring system .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a quinazolin ring system fused with a triazole ring. The quinazolin ring is substituted at the 7-position with a chlorine atom, at the 3-position with a sulfonyl group attached to a 3,4-dimethylphenyl group, and at the 5-position with an amine group that is further substituted with a cyclopropyl group .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the amine group might undergo reactions with acids or electrophiles, and the chlorine atom might be displaced in a nucleophilic substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of polar functional groups like the sulfonyl group and the amine might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

- Chemical Synthesis : Triazoloquinazoline derivatives have been synthesized through various chemical reactions, demonstrating the versatility and adaptability of these compounds in synthetic chemistry. For instance, preparation of triazoloquinazolinium betaines and exploration of molecular rearrangements highlight the chemical diversity and potential for creating novel compounds with unique properties (Crabb et al., 1999).

Pharmacological Potential

- Biological Activities : Various triazoloquinazoline derivatives have been evaluated for their biological activities, including antihistaminic, diuretic, and hypotensive effects. This underscores their potential as therapeutic agents or research tools in pharmacology and medicinal chemistry. For example, novel triazoloquinazolines were synthesized and found to possess significant H(1)-antihistaminic activity, indicating their potential utility in developing new antihistamines (Alagarsamy et al., 2008).

Potential for Drug Development

- Antiviral and Anticancer Applications : Triazoloquinazoline derivatives have been explored for their antiviral and anticancer activities, suggesting their utility in the development of new therapeutic agents. Research on novel quinazolinone derivatives as diuretic agents and studies on their synthesis and hypotensive activity further illustrate the compound's versatility and potential in drug development (Maarouf et al., 2004).

Herbicidal Activity

- Agricultural Applications : Some triazoloquinazoline derivatives have shown excellent herbicidal activity against a broad spectrum of vegetation, indicating their potential use in agricultural research and as a basis for developing new herbicides (Moran, 2003).

Adenosine Receptor Antagonism

- Neuroscience Research : The adenosine receptor antagonistic properties of certain triazoloquinazolines, such as their potent inhibition of adenosine receptors, are of particular interest in neuroscience and pharmacology. This could potentially be leveraged in the study of neurodegenerative diseases and the development of neuroprotective therapies (Kim et al., 1996).

Safety and Hazards

Eigenschaften

IUPAC Name |

7-chloro-N-cyclopropyl-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN5O2S/c1-11-3-7-15(9-12(11)2)29(27,28)20-19-23-18(22-14-5-6-14)16-10-13(21)4-8-17(16)26(19)25-24-20/h3-4,7-10,14H,5-6H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSONBKPDHUUIHX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5CC5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

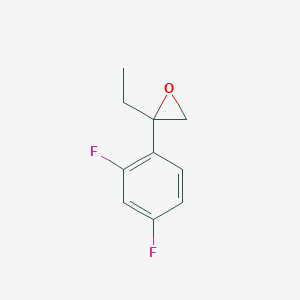

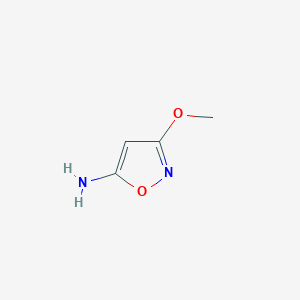

![N-(4-ethoxyphenyl)-2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2650668.png)

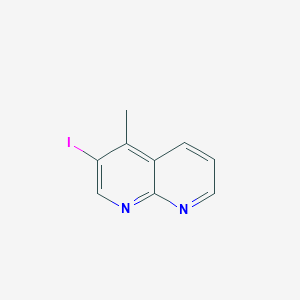

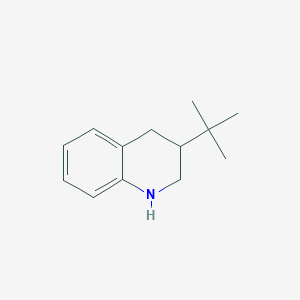

![1-(4-Methoxyphenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2650674.png)

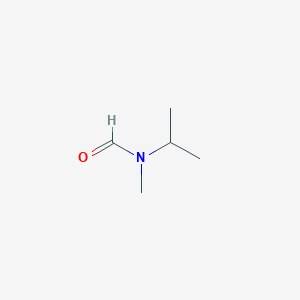

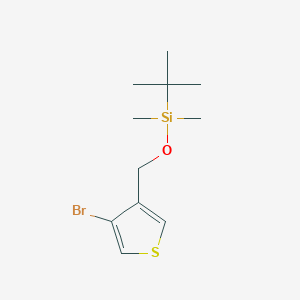

![methyl 3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2650679.png)

![5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2650680.png)